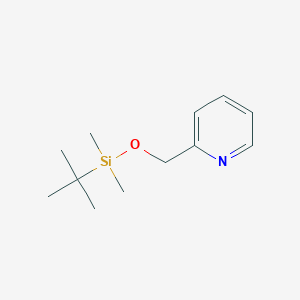

2-(t-Butyldimethylsilyloxy)methylpyridine

Overview

Description

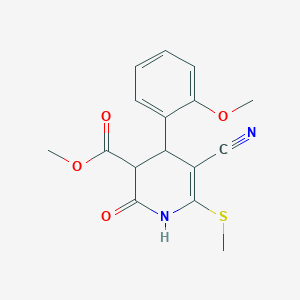

2-(t-Butyldimethylsilyloxy)methylpyridine, often referred to as TBS-protected pyridine, is a pyridine derivative commonly used in organic synthesis as a protecting group for alcohols and amines. It has a molecular weight of 223.39 . This molecule is a white or off-white crystalline powder.

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H21NOSi . The InChI code for this compound is 1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 223.39 and its status as a white or off-white crystalline powder. It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Catalytic Applications of Pyridine Derivatives

Pyridine derivatives, including terpyridines and their transition metal complexes, are widely utilized in fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. These applications highlight the versatility of pyridine compounds in catalyzing a broad range of reactions, from artificial photosynthesis and water splitting to polymerization reactions, emphasizing their significance in organic and macromolecular chemistry (Winter et al., 2011).

Supramolecular Chemistry

2,2':6',2''-terpyridine (tpy) metal-binding domains demonstrate the importance of pyridine frameworks in supramolecular chemistry. The historical context and current significance of tpy in creating complex supramolecular architectures highlight the adaptability and utility of pyridine derivatives in developing nanoscale structures and devices, catering to organic, inorganic, and nanoscale chemists (Constable, 2007).

Solar Energy Conversion

In the context of dye-sensitized solar cells (DSSCs), pyridine derivatives like 4-tert-butylpyridine (4TBP) play crucial roles in improving the performance of these devices. The addition of 4TBP to redox electrolytes used in DSSCs significantly affects their open-circuit potential and overall efficiency, primarily through interactions that shift the TiO2 band edge and increase electron lifetime. These mechanisms underline the critical role of pyridine compounds in optimizing the photovoltaic performance of solar cells (Boschloo et al., 2006).

Material Science and Polymer Chemistry

The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands showcase the application of pyridine derivatives in material science and polymer chemistry. These complexes have potential uses in photochemical experiments, indicating the high stability and versatility of the Ru(terpy)(phen) core in various irradiation conditions, which can be applied across a wide range of ligands, suggesting the adaptability of pyridine-based compounds in creating complex materials and catalysts (Bonnet et al., 2003).

properties

IUPAC Name |

tert-butyl-dimethyl-(pyridin-2-ylmethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXRAJQQRHZBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)

![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)